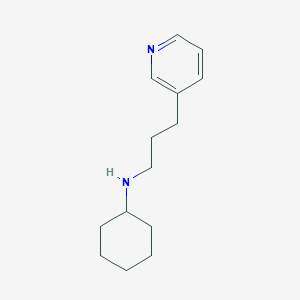

N-cyclohexyl-3-(3-pyridinyl)propanamine

Description

Table 1: Key Physical Properties of this compound and Analogues

The reduced basicity compared to propylamine (pKb = 3.29) arises from the electron-withdrawing pyridinyl group, which destabilizes the protonated amine.

Stereochemical Analysis and Conformational Isomerism

The molecule exhibits two chiral centers:

- The carbon adjacent to the amine group in the propanamine chain.

- The carbon linking the propanamine chain to the pyridinyl group.

This results in four stereoisomers (two enantiomeric pairs), though synthetic routes typically yield racemic mixtures. Conformational flexibility is dominated by:

- Cyclohexyl Ring Chair-Boat Interconversion : The cyclohexyl group adopts a chair conformation in the solid state, minimizing steric strain. In solution, ring flipping introduces boat and twist-boat conformers.

- Propanamine Chain Rotamers : Rotation around the C–N and C–C bonds creates gauche and anti conformers, with the anti conformation favored due to reduced steric hindrance between the cyclohexyl and pyridinyl groups.

Comparative Structural Analysis with Arylcyclohexylamine Derivatives

Arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, share a cyclohexylamine core but differ in their aryl substituents. Key comparisons include:

Table 2: Structural and Functional Comparisons

The pyridinyl group in this compound enhances hydrogen-bonding capacity compared to phenyl groups in PCP, potentially improving target selectivity.

Crystallographic Studies and Solid-State Arrangement

While crystallographic data for this compound remain unreported, insights can be extrapolated from related compounds:

- Hydrogen-Bonding Networks : The amine and pyridinyl groups likely form intermolecular H-bonds, creating layered structures similar to 3-cyclohexyl-1-propanamine.

- Packing Efficiency : The bulky cyclohexyl group reduces packing density, leading to lower melting points compared to planar arylcyclohexylamines.

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-(3-pyridin-3-ylpropyl)cyclohexanamine |

InChI |

InChI=1S/C14H22N2/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h4,6,10,12,14,16H,1-3,5,7-9,11H2 |

InChI Key |

BQSFASZBWHFIRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCCCC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-cyclohexyl-3-(3-pyridinyl)propanamine and related compounds:

Key Observations:

Heterocyclic Variations: The target compound’s pyridinyl group differs from the imidazole in ’s analog.

Substituent Effects :

- Cyclohexyl vs. Cyclopropyl : The cyclohexyl group in the target compound enhances hydrophobicity and steric bulk compared to cyclopropyl in , likely improving membrane permeability but reducing solubility .

- Trifluoromethyl (CF₃) : The CF₃ group in increases electron-withdrawing effects and metabolic stability, a feature absent in the target compound .

Q & A

Q. What synthetic methodologies are reported for N-cyclohexyl-3-(3-pyridinyl)propanamine and structurally related compounds?

Synthesis often involves multi-step reactions with amine coupling, cyclization, or nucleophilic substitution. For example:

- C–N coupling reactions : Copper(I) bromide and cesium carbonate are common catalysts for coupling pyridinyl groups with cyclohexylamine derivatives under mild conditions (35°C, 48 hours) .

- Solvent systems : Ethanol or dimethyl sulfoxide (DMSO) with piperidine as a base facilitates condensation reactions at 0–5°C .

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amine coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9% | |

| Condensation | Piperidine, ethanol, 0–5°C | N/A |

Q. How is the structural identity of this compound confirmed in academic studies?

Methodological validation includes:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/n space group, a = 7.1563 Å, b = 19.637 Å) provides bond-length/angle data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Iterative refinement : Replicate synthesis and characterization under controlled conditions to isolate batch-specific impurities .

- Comparative analysis : Cross-validate NMR shifts with structurally analogous compounds (e.g., pyridinyl-propanamine derivatives) .

- Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles to reconcile experimental vs. theoretical data .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/n | |

| a (Å) | 7.1563 | |

| b (Å) | 19.637 | |

| c (Å) | 13.2746 |

Q. What strategies optimize reaction yields for this compound synthesis?

Q. How does the conformational flexibility of this compound impact its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.